molecular formula C14H13F6NO B2906803 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2061358-30-1

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2906803
CAS No.: 2061358-30-1
M. Wt: 325.254
InChI Key: IOQSPCXJDCGFJN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a compound that features both a trifluoromethyl group and a benzoyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring and the benzoyl moiety. One common method involves the use of trifluoromethyl ketones as intermediates. These ketones can be synthesized through various methods, including the trifluoromethylation of aromatic compounds using reagents like Umemoto’s reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl and benzoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl group can participate in various binding interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is unique due to the presence of both a trifluoromethyl group and a benzoyl group, which confer distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO/c15-13(16,17)10-4-6-21(7-5-10)12(22)9-2-1-3-11(8-9)14(18,19)20/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQSPCXJDCGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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